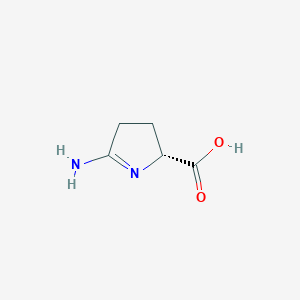
(R)-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrole and amino acids.
Formation of Pyrrole Ring: The pyrrole ring is formed through cyclization reactions involving the starting materials.
Introduction of Functional Groups: The amino and carboxylic acid groups are introduced through specific reactions such as amination and carboxylation.
Chirality Induction: The ®-configuration is achieved through chiral catalysts or resolution methods.
Industrial Production Methods
Industrial production of ®-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common methods include:
Batch Reactors: Utilized for controlled synthesis with precise temperature and pressure conditions.
Continuous Flow Reactors: Employed for large-scale production with consistent quality and efficiency.
化学反应分析
Types of Reactions
®-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Such as oxo-pyrrole carboxylic acids.
Reduced Derivatives: Such as pyrrole alcohols.
Substituted Derivatives: Such as N-alkyl or N-acyl pyrrole carboxylic acids.
科学研究应用
®-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ®-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Receptor Binding: It can bind to receptors and modulate their activity.
Signal Transduction: The compound can influence signal transduction pathways, affecting cellular responses.
相似化合物的比较
Similar Compounds
(S)-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid: The enantiomer of the ®-form with different biological activity.
Proline: A structurally similar amino acid with a pyrrolidine ring.
Pyrrole-2-carboxylic acid: Lacks the amino group but shares the pyrrole ring structure.
Uniqueness
®-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid is unique due to its specific ®-configuration, which imparts distinct stereochemical properties and biological activities compared to its enantiomer and other similar compounds.
属性
分子式 |
C5H8N2O2 |
|---|---|
分子量 |
128.13 g/mol |
IUPAC 名称 |
(2R)-5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C5H8N2O2/c6-4-2-1-3(7-4)5(8)9/h3H,1-2H2,(H2,6,7)(H,8,9)/t3-/m1/s1 |
InChI 键 |
QQZIRAVAHFONDV-GSVOUGTGSA-N |
手性 SMILES |
C1CC(=N[C@H]1C(=O)O)N |
规范 SMILES |
C1CC(=NC1C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2-amino-6-fluorophenyl)methyl]-N-[2-(1,1-dioxothian-4-yl)ethyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B11928468.png)
![4-[(1E)-2-(4-bromophenyl)-1,2-diphenylethenyl]phenol](/img/structure/B11928473.png)
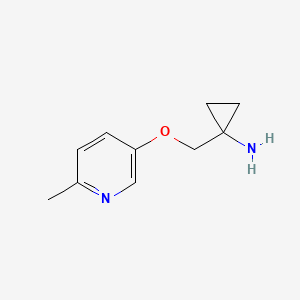


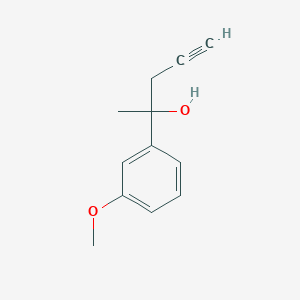

![2-[4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetic acid](/img/structure/B11928514.png)

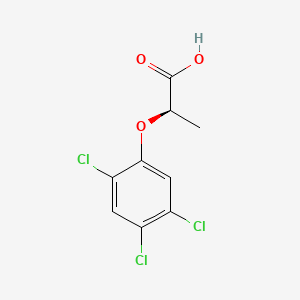
![hydron;manganese(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B11928528.png)

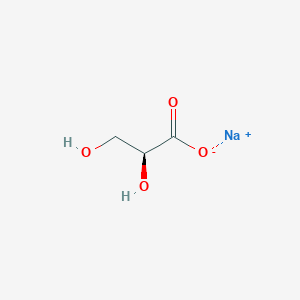
![4-[2,5-dibromo-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B11928545.png)
